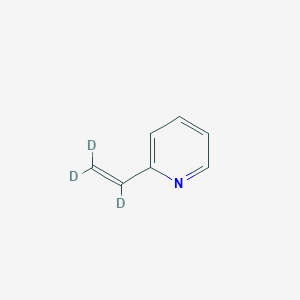![molecular formula C8H15ClN2O B13831773 1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen. The oxime group in this compound is known for its ability to form stable complexes with various metals, making it useful in different chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride typically involves a multi-step process. One common method includes the reaction of aromatic ketones with paraformaldehyde and dimethylamine in a one-pot tandem Mannich annulation . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxime derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metals.
Biology: The compound’s ability to form stable complexes makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride involves its ability to form stable complexes with metals. This property is utilized in various applications, including catalysis and drug development. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride can be compared with other similar compounds, such as:
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds also contain the azabicyclo structure and oxime group but differ in their substitution patterns and biological activities.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic structure but share similar biological activities and applications.
The uniqueness of this compound lies in its specific structure and the stability of its metal complexes, making it particularly useful in coordination chemistry and catalysis.
Eigenschaften
Molekularformel |
C8H15ClN2O |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
(NZ)-N-(1-azabicyclo[3.3.1]nonan-4-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-9-8-3-5-10-4-1-2-7(8)6-10;/h7,11H,1-6H2;1H/b9-8-; |
InChI-Schlüssel |
BSDCEZOMPDTAKT-UOQXYWCXSA-N |
Isomerische SMILES |
C1CC\2CN(C1)CC/C2=N/O.Cl |
Kanonische SMILES |
C1CC2CN(C1)CCC2=NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)






![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)



